1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide
Overview
Description
“1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide” is a chemical compound with the CAS Number: 77542-18-8 . It has a molecular weight of 269.13 and its IUPAC name is 1-ethyl-1-methyl-4-oxopiperidinium iodide . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16NO.HI/c1-3-9(2)6-4-8(10)5-7-9;/h3-7H2,1-2H3;1H/q+1;/p-1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s water solubility is calculated to be 2.41 mg/ml .Scientific Research Applications
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis and Catalysis: This compound is recognized for its potential in organic synthesis and catalysis. It serves as a versatile tool for studying reaction mechanisms and developing innovative methodologies, which are crucial for advancing chemical research and industrial applications.
Pharmacokinetics and Drug Development: In pharmacology, 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide’s properties such as lipophilicity and water solubility are of interest. These characteristics are essential for determining the druglikeness of compounds, which is a key step in the drug development process .
Medicinal Chemistry: The compound’s reactivity and stability make it valuable in medicinal chemistry, where it can be used to synthesize various pharmaceuticals and study their properties .
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-ethyl-1-methylpiperidin-1-ium-4-one;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO.HI/c1-3-9(2)6-4-8(10)5-7-9;/h3-7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDODLRGSKHQDP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(=O)CC1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455155 | |
Record name | 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | |
CAS RN |
77542-18-8 | |
Record name | 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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